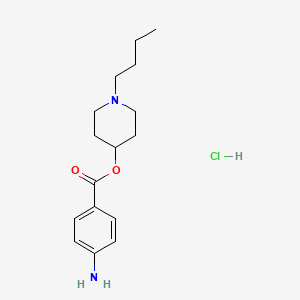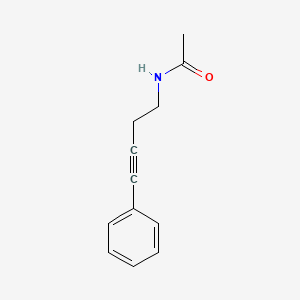![molecular formula C12H16BrN3 B13806416 6-Bromo-2,2-spirocycloheptane-2,3-dihydro-1H-imidazo[4,5-b]pyridine CAS No. 885266-86-4](/img/structure/B13806416.png)
6-Bromo-2,2-spirocycloheptane-2,3-dihydro-1H-imidazo[4,5-b]pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Bromo-2,2-spirocycloheptane-2,3-dihydro-1H-imidazo[4,5-b]pyridine is a heterocyclic compound that features a unique spirocyclic structure. This compound is part of the imidazo[4,5-b]pyridine family, which is known for its diverse biological activities and potential therapeutic applications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-2,2-spirocycloheptane-2,3-dihydro-1H-imidazo[4,5-b]pyridine typically involves the reaction of 5-bromopyridine-2,3-diamine with benzaldehyde to form 6-Bromo-2-phenyl-3H-imidazo[4,5-b]pyridine. This intermediate can then undergo further reactions with halogenated derivatives under phase transfer catalysis conditions to yield the desired spirocyclic compound . The reaction conditions often include the use of solvents like DMF and catalysts such as potassium carbonate and t-BAB .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, as well as ensuring the process is cost-effective and environmentally friendly.
Análisis De Reacciones Químicas
Types of Reactions
6-Bromo-2,2-spirocycloheptane-2,3-dihydro-1H-imidazo[4,5-b]pyridine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using reagents like organometallic compounds.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Cyclization Reactions: The spirocyclic structure allows for further cyclization reactions to form more complex molecules.
Common Reagents and Conditions
Common reagents used in these reactions include halogenated derivatives, organometallic reagents, and oxidizing or reducing agents. Reaction conditions often involve the use of solvents like DMF, catalysts such as potassium carbonate, and phase transfer catalysts .
Major Products
The major products formed from these reactions include various substituted imidazo[4,5-b]pyridine derivatives, which can have different biological activities and potential therapeutic applications .
Aplicaciones Científicas De Investigación
6-Bromo-2,2-spirocycloheptane-2,3-dihydro-1H-imidazo[4,5-b]pyridine has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Mecanismo De Acción
The mechanism of action of 6-Bromo-2,2-spirocycloheptane-2,3-dihydro-1H-imidazo[4,5-b]pyridine involves its interaction with specific molecular targets and pathways. For instance, it can form π–π bonds with amino acid residues in proteins, stabilizing the binding site and exerting its biological effects . The compound’s ability to form hydrogen bonds and other interactions with molecular targets is crucial for its activity .
Comparación Con Compuestos Similares
Similar Compounds
- 6-Bromo-2,2-spirocyclopentane-2,3-dihydro-1H-imidazo[4,5-b]pyridine
- 6-Bromo-2,2-spirocyclobutane-2,3-dihydro-1H-imidazo[4,5-b]pyridine
Uniqueness
6-Bromo-2,2-spirocycloheptane-2,3-dihydro-1H-imidazo[4,5-b]pyridine is unique due to its spirocyclic structure, which imparts distinct chemical and biological properties. This structure allows for diverse chemical modifications and interactions with biological targets, making it a versatile compound for various applications .
Propiedades
Número CAS |
885266-86-4 |
|---|---|
Fórmula molecular |
C12H16BrN3 |
Peso molecular |
282.18 g/mol |
Nombre IUPAC |
6-bromospiro[1,3-dihydroimidazo[4,5-b]pyridine-2,1'-cycloheptane] |
InChI |
InChI=1S/C12H16BrN3/c13-9-7-10-11(14-8-9)16-12(15-10)5-3-1-2-4-6-12/h7-8,15H,1-6H2,(H,14,16) |
Clave InChI |
LVKNGCKCMQRCTD-UHFFFAOYSA-N |
SMILES canónico |
C1CCCC2(CC1)NC3=C(N2)N=CC(=C3)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



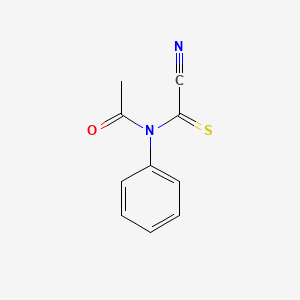
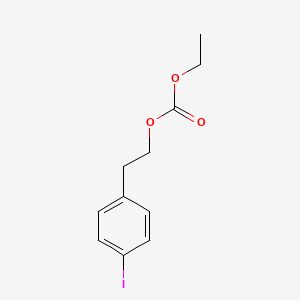
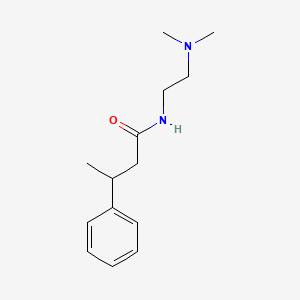
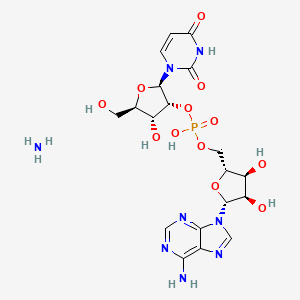
![5-Bromo-2-[[2-(4-ethylphenoxy)acetyl]carbamothioylamino]benzoic acid](/img/structure/B13806370.png)
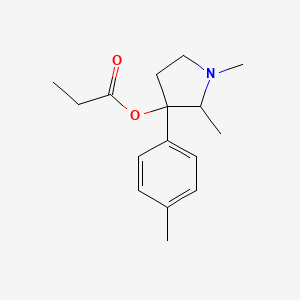

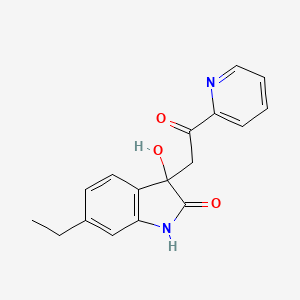
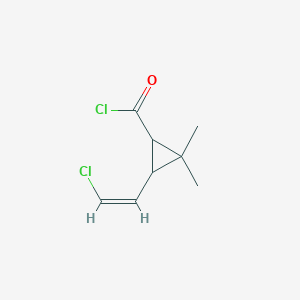
![Magnesium;5,5-dioxido-2,4,6,8,9,10-hexaoxa-1,5-disila-3,7-dialuminatricyclo[5.1.1.11,3]decane](/img/structure/B13806403.png)

